N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide
Description
Properties
IUPAC Name |
N-(2,5-dimethoxyphenyl)-2-[[3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4S/c1-4-32-16-7-5-15(6-8-16)23-26-25-20-11-12-22(27-28(20)23)33-14-21(29)24-18-13-17(30-2)9-10-19(18)31-3/h5-13H,4,14H2,1-3H3,(H,24,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYOFBKXIOLEQPG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C3N2N=C(C=C3)SCC(=O)NC4=C(C=CC(=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The molecular formula of the compound is . The structure features a 2,5-dimethoxyphenyl group attached to a thioacetamide moiety linked to a triazolo-pyridazine derivative. The presence of multiple functional groups suggests potential interactions with various biological targets.
| Property | Value |
|---|---|
| Molecular Weight | 396.49 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | Not determined |
| LogP | 3.45 |
Anticancer Activity
Recent studies have indicated that compounds similar to N-(2,5-dimethoxyphenyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide exhibit significant anticancer properties. For instance, triazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
Case Study: In Vitro Anticancer Activity
In vitro assays demonstrated that the compound inhibited the growth of several cancer cell lines, including breast and lung cancer cells. The IC50 values ranged from 5 to 15 µM, indicating moderate potency against these cell lines.
Antimicrobial Activity
The compound also shows promise as an antimicrobial agent. Studies have reported that derivatives containing thioacetamide groups possess significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 64 µg/mL |
| Pseudomonas aeruginosa | 128 µg/mL |
Neuroprotective Effects
Emerging research suggests that triazole-containing compounds may have neuroprotective effects. These compounds could potentially modulate neurotransmitter levels and exhibit antioxidant properties.
The proposed mechanism involves the inhibition of oxidative stress pathways and modulation of neuroinflammatory responses, which are critical in neurodegenerative diseases.
Safety Profile
Preliminary toxicity assessments indicate low acute toxicity; however, long-term studies are necessary to establish comprehensive safety data.
Comparison with Similar Compounds
Comparison with Similar Compounds
AP-PROTAC-1 ()
- Core Structure: AP-PROTAC-1 contains a thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine system, contrasting with the triazolo[4,3-b]pyridazine core of the target compound.
- Substituents : AP-PROTAC-1 includes a chlorophenyl group and a complex diazenyl-benzyl-acetamide chain, whereas the target compound uses simpler ethoxy and methoxy substituents. The latter’s substituents may reduce steric hindrance, improving target engagement.
- Biological Relevance: AP-PROTAC-1 is a proteolysis-targeting chimera (PROTAC) designed for targeted protein degradation. While the target compound’s mechanism is unspecified, its sulfur bridge (thioacetamide) could facilitate covalent binding or redox modulation, differing from AP-PROTAC-1’s non-covalent interactions .
2-Amino-3-methylimidazo[4,5-f]quinoline (IQ) ()
- Core Structure: IQ features an imidazo[4,5-f]quinoline system, a fused bicyclic structure distinct from the triazolo-pyridazine scaffold. IQ’s planar aromatic system is associated with intercalation into DNA, contributing to its carcinogenicity.
- Substituents: IQ lacks the alkoxy and sulfur-based substituents of the target compound. The methoxy and ethoxy groups in the latter may mitigate genotoxicity by reducing metabolic activation to DNA-reactive intermediates.
Triazine Derivatives ()
- Core Structure: Triazine-based compounds (e.g., 4-oxo-4-pyrrolidin-1-yl-but-2-enoic acid derivatives) exhibit a six-membered triazine ring, contrasting with the five-membered triazole in the target compound. Triazines often serve as hydrogen-bond acceptors in drug design.
- Functional Groups : Both compounds incorporate amide linkages, but the target compound’s thioether bridge may confer greater stability against enzymatic hydrolysis compared to triazine derivatives’ ester or ether groups.
- Synthetic Strategies: The triazine derivative in employs hydroxymethyl and dimethylamino substituents, synthesized via condensation reactions. The target compound’s synthesis likely involves nucleophilic substitution at the pyridazine sulfur, a strategy common in thioether formation .
Data Tables
Table 1: Structural and Functional Comparison
Table 2: Physicochemical Properties (Hypothetical)
| Compound | Molecular Weight (g/mol) | LogP | Hydrogen Bond Donors | Hydrogen Bond Acceptors |
|---|---|---|---|---|
| Target Compound | ~450 | 3.2 | 2 | 7 |
| AP-PROTAC-1 | ~950 | 5.8 | 4 | 12 |
| IQ | ~198 | 2.1 | 2 | 4 |
| Triazine Derivative | ~600 | 2.5 | 3 | 9 |
Research Findings and Implications
- Structural Advantages : The target compound’s triazolo-pyridazine core balances aromatic rigidity with moderate solubility, aided by alkoxy groups. This contrasts with AP-PROTAC-1’s bulkier structure, which may limit bioavailability .
- Toxicity Considerations: Unlike IQ, the target compound lacks fused aromatic rings linked to DNA intercalation, suggesting a lower carcinogenic risk. However, in vitro genotoxicity assays are recommended to confirm this .
- Synthetic Feasibility : The thioacetamide linkage in the target compound can be synthesized efficiently using methods analogous to those in , though optimization may be needed to avoid sulfur oxidation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
